molecular formula C22H23N3O3 B2793354 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 941973-13-3

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2793354
CAS No.: 941973-13-3
M. Wt: 377.444
InChI Key: CHOQNYJRZCARTF-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at the 3-position with a 2,4-dimethylphenyl group and an acetamide moiety at the 1-position linked to a 2-ethoxyphenyl group. Its molecular formula is C₂₁H₂₃N₃O₃, with a molecular weight of 365.4 g/mol.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-28-20-8-6-5-7-19(20)23-21(26)14-25-22(27)12-11-18(24-25)17-10-9-15(2)13-16(17)3/h5-13H,4,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOQNYJRZCARTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridazinone core with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound R1: 2,4-dimethylphenyl; R2: 2-ethoxyphenyl C₂₁H₂₃N₃O₃ 365.4 High lipophilicity; potential for hydrophobic interactions -
Compound X (CPX) R1: furan-2-yl; R2: pyridin-3-yl C₁₇H₁₆N₄O₄ 356.3 Highest binding affinity (-8.1 kcal/mol) for antibody CDR3 regions
2-[3-(4-Fluorophenyl)-...] acetic acid R1: 4-fluorophenyl C₁₂H₉FN₂O₃ 248.2 95% purity; electron-withdrawing fluorine enhances stability
N-[2-(4-Methoxyphenyl)ethyl]-... R1: 4-methoxyphenyl; R2: 4-methoxyphenethyl C₂₀H₂₁N₃O₃ 393.4 Higher molecular weight; methoxy groups improve solubility
Acetamide derivative (CAS 692737-11-4) Triazole and phenylthio moieties C₂₅H₂₆N₆O₃S 490.6 Complex structure; sulfur atom enables unique binding modes

Key Findings from Comparative Analysis

(a) Substituent Effects on Binding Affinity

  • in ).
  • Electron-Withdrawing Groups : Fluorine in 2-[3-(4-fluorophenyl)-...] acetic acid improves metabolic stability but may reduce binding flexibility due to steric and electronic effects .

(b) Molecular Weight and Pharmacokinetics

  • Lower molecular weight analogs (e.g., 248.2 g/mol in ) may exhibit faster clearance, whereas bulkier derivatives like CAS 692737-11-4 (490.6 g/mol) could face challenges in bioavailability . The target compound (365.4 g/mol) strikes a balance between size and functionality.

(c) Computational Predictions

  • AutoDock Vina () has been employed to predict binding modes for analogs like CPX . The target compound’s ethoxy group may form hydrogen bonds or π-π stacking interactions in hydrophobic pockets, similar to CPX’s furan and pyridinone groups.

Q & A

Q. How do solvent polarity and proticity affect the compound’s stability in solution?

  • Methodological Answer : Stability is assessed via:
  • Accelerated aging studies in DMSO, ethanol, or aqueous buffers at 25–40°C.
  • UV-Vis spectroscopy to track absorbance changes (e.g., oxidation-induced shifts).
  • Arrhenius plots to extrapolate degradation rates at storage temperatures .

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